2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Sulfonyl Group: This is achieved through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Methoxybenzyl Acetamide Moiety: This step involves the acylation of the pyridazinone intermediate with 4-methoxybenzyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups can form hydrogen bonds and other interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((3-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
- 2-(3-((3-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
- 2-(3-((3-methylphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide distinguishes it from its analogs, potentially offering unique electronic properties and enhanced biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c1-29-16-7-5-14(6-8-16)12-22-18(25)13-24-20(26)10-9-19(23-24)30(27,28)17-4-2-3-15(21)11-17/h2-11H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWNLFMPVHHHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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